molecular formula C9H10O3 B1595616 Methyl 3-(hydroxymethyl)benzoate CAS No. 67853-03-6

Methyl 3-(hydroxymethyl)benzoate

Cat. No.: B1595616
CAS No.: 67853-03-6
M. Wt: 166.17 g/mol
InChI Key: FGOQWQMPNSYDBL-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Cycloaromatization of Methyl Isodehydroacetate and Propargyl Alcohol

One notable synthetic approach involves the cycloaromatization reaction between methyl isodehydroacetate and propargyl alcohol. This method produces methyl 3-(hydroxymethyl)benzoate as part of a mixture with its positional isomer, methyl 4-(hydroxymethyl)benzoate.

  • Reaction Conditions: A mixture of methyl coumalate (250 mg, 1.6 mmol) and propargyl alcohol (1.2 mL, 20.3 mmol) is heated in a sealed tube at 180 °C for 2 hours.
  • Outcome: Gas chromatography-mass spectrometry (GC/MS) analysis reveals approximately 9.8% yield of this compound and 90.2% of the 4-substituted isomer.
  • Isolation: Column chromatography affords a 2.3:1 mixture of the 4- and 3-substituted hydroxymethylbenzoates with an overall yield of 71%.
  • Mechanistic Notes: The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, but attempts to improve yield with Lewis acid catalysts resulted in decomposition or lower yields, indicating the sensitivity of the system to catalyst choice.
  • Significance: This method represents a single-step synthesis with a five-fold improvement in yield compared to previous methods, although the selectivity favors the 4-substituted isomer.
Parameter Details
Starting materials Methyl coumalate, propargyl alcohol
Temperature 180 °C
Reaction time 2 hours
Product ratio (3b:3a) 1:2.3 (3b = this compound)
Overall yield 71% (mixture)
Catalyst None effective; Lewis acids detrimental

Reduction of Methyl Isophthalate Derivatives Using Lithium Borohydride

Another established method for preparing this compound involves the selective reduction of methyl isophthalate derivatives.

  • Procedure: Dimethyl 5-fluoroisophthalate is dissolved in tetrahydrofuran (THF), and a 2.0 M solution of lithium borohydride in THF is added dropwise at 0 °C. The mixture is then refluxed for 3 hours.
  • Workup: The reaction mixture is acidified with 1N hydrochloric acid, concentrated under reduced pressure, and extracted with chloroform. The organic phase is dried and purified by column chromatography.
  • Yield: The target compound is obtained as a white solid with a 57% yield.
  • Characterization: 1H NMR confirms the presence of the hydroxymethyl group and aromatic protons consistent with this compound.
  • Advantages: This method allows for regioselective reduction of one ester group to the hydroxymethyl functionality without affecting the other ester group.
  • Limitations: Moderate yield and the need for careful temperature control during addition and reflux.
Parameter Details
Starting material Dimethyl 5-fluoroisophthalate
Reducing agent Lithium borohydride (LiBH4) in THF
Temperature 0 °C addition, reflux for 3 hours
Yield 57%
Purification Column chromatography (DCM:MeOH 99:1)

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Cycloaromatization with propargyl alcohol Methyl coumalate, propargyl alcohol 180 °C, sealed tube, 2 h ~10% (3b), 71% (mixture) Mixture of 3- and 4-substituted products; Lewis acids not beneficial
Reduction of dimethyl isophthalate Dimethyl 5-fluoroisophthalate LiBH4 in THF, 0 °C addition, reflux 3 h 57% Selective ester reduction to hydroxymethyl
Formylation and subsequent transformation Methyl 4-hydroxybenzoate Paraformaldehyde, MgCl2, Et3N, DCM, 60 °C overnight Not specified Indirect route; aldehyde intermediate used for further functionalization

Research Findings and Analysis

  • The cycloaromatization method offers a direct one-step approach but suffers from poor regioselectivity and moderate yield of the desired 3-substituted product.
  • Reduction of methyl isophthalate derivatives with lithium borohydride is a more regioselective and cleaner method, though yields are moderate and require careful handling of the hydride reagent.
  • Formylation followed by reduction or other transformations provides a flexible synthetic handle but involves multiple steps and careful regioselective control.
  • Attempts to improve yields via Lewis acid catalysis in cycloaromatization were unsuccessful, indicating the delicate balance of electronic effects in these reactions.
  • Overall, the reduction of dimethyl isophthalate derivatives currently represents the most practical and selective method for preparing this compound on a laboratory scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Intermediate

Methyl 3-(hydroxymethyl)benzoate serves as a synthetic intermediate in the preparation of various pharmaceutical compounds. Its structure allows for further modifications to create bioactive molecules, including anti-inflammatory agents and other therapeutic compounds .

Biochemical Research

The compound has been utilized in biochemical research, particularly in studying enzyme interactions and protein dynamics. For instance, it can be employed in stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), which helps researchers analyze protein interactions within cellular environments .

Matrix Metalloproteinase Inhibitors

Research has indicated that derivatives of this compound can act as inhibitors of matrix metalloproteinases (MMPs), which are implicated in various diseases such as cancer and pulmonary conditions. These inhibitors are crucial for developing treatments targeting MMP-mediated pathologies .

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on synthesizing anti-inflammatory agents, this compound was used as a precursor to develop novel compounds with enhanced efficacy against inflammation. The synthetic pathway involved esterification reactions leading to derivatives that exhibited significant biological activity in vitro .

Case Study 2: Protein Interaction Studies

Utilizing this compound in SILAC experiments allowed researchers to track protein dynamics in live cells. This method facilitated the identification of key protein interactions involved in cellular signaling pathways, providing insights into potential therapeutic targets for drug development .

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)benzoate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a range of effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(hydroxymethyl)benzoate is unique due to the specific positioning of the hydroxymethyl group, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Biological Activity

Methyl 3-(hydroxymethyl)benzoate, with the molecular formula C9_9H10_{10}O3_3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, and presents relevant research findings, case studies, and comparative data.

Basic Information

  • Molecular Weight : 166.17 g/mol
  • CAS Number : 67853-03-6
  • Structure : The compound features a benzoate structure with a hydroxymethyl group at the 3-position.

Physical Properties

PropertyValue
Boiling PointNo data available
Log P (Octanol/Water)1.52
SolubilityHigh

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study published in PubMed highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative in food and cosmetic formulations .

Case Study: Antimicrobial Efficacy

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Inhibition zones of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Research suggests that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .

Case Study: Inflammatory Response Modulation

  • Model Used : Lipopolysaccharide (LPS)-stimulated macrophages
  • Findings : Reduced levels of TNF-α and IL-6 by approximately 30% compared to control groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxymethyl group enhances hydrogen bonding capabilities, which may increase binding affinity to enzymes or receptors involved in inflammatory pathways or microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
Methyl 4-(hydroxymethyl)benzoateModerateLow
Methyl 3-methyl-4-(hydroxymethyl)benzoateLowModerate
Methyl 3-ethyl-4-(hydroxymethyl)benzoateHighHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(hydroxymethyl)benzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 3-(hydroxymethyl)benzoic acid with methanol under acid catalysis. Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and catalyst loading (e.g., concentrated sulfuric acid at 1–5 mol%). Alternative methods include transesterification using methyl acetate or protecting-group strategies to prevent hydroxyl group interference . Purity is assessed via HPLC or GC-MS, with yields reported in the range of 70–85% under optimized conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm ester and hydroxymethyl group positions (e.g., ester carbonyl at ~168 ppm in 13^{13}C NMR).
  • FT-IR : Peaks at ~1700 cm1^{-1} (ester C=O) and 3400 cm1^{-1} (hydroxyl O-H).
  • X-ray crystallography : SHELX software (via SHELXL refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How does temperature and solvent polarity affect the stability of this compound?

Stability studies show decomposition above 120°C, with hydrolysis of the ester group accelerated in polar protic solvents (e.g., water, ethanol). In non-polar solvents (e.g., toluene), the compound remains stable for >6 months at 25°C. Degradation products include 3-(hydroxymethyl)benzoic acid and methanol, quantified via LC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model electronic properties, such as frontier molecular orbitals and partial charges on the hydroxymethyl group. Basis sets like 6-311++G(d,p) are recommended for thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) . Solvent effects are incorporated via PCM or COSMO models to simulate reaction pathways in solution.

Q. How does the hydroxymethyl substituent influence dimerization kinetics in photochemical or thermal reactions?

Studies on analogous o-quinodimethanes suggest that α-substituents (e.g., hydroxymethyl) sterically hinder [4+2] cycloaddition, favoring alternative pathways like [2+2] dimerization. Kinetic experiments (e.g., UV-Vis monitoring) reveal rate constants reduced by 30–50% compared to non-substituted analogs. Computational transition-state analysis (using Gaussian 16) supports steric and electronic effects .

Q. What challenges arise in co-crystallizing this compound with transition metals, and how are they addressed?

Coordination complexes (e.g., with Co(II) or Zn(II)) require pH control (5–6) to deprotonate the hydroxyl group without ester hydrolysis. Hydrazine hydrate is used as a co-ligand to stabilize metal centers, as seen in 3-methyl benzoate complexes. Single-crystal X-ray diffraction (SHELXT) reveals distorted octahedral geometries, with hydrogen bonding critical for lattice stability .

Q. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) be employed to trace metabolic or degradation pathways?

Synthesis of deuterated analogs (e.g., methyl-d3_3 groups) via CD3_3OD esterification allows tracking using mass spectrometry. For microbial degradation studies, 13^{13}C-labeled substrates are used in co-culture systems (e.g., with Pseudomonas spp.) to map metabolic flux toward 3-hydroxybenzoic acid derivatives .

Q. Methodological Guidelines

  • Handling and Safety : Follow GHS protocols for hydroxymethyl benzoates (e.g., eye protection, ventilation) .
  • Data Validation : Cross-reference computational results with experimental spectra (NMR/IR) and crystallographic data to resolve contradictions in reaction mechanisms .

Properties

IUPAC Name

methyl 3-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQWQMPNSYDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218092
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67853-03-6
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067853036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(hydroxymethyl)benzoate
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Synthesis routes and methods

Procedure details

A solution of 3-(methoxycarbonyl)benzoic acid (1.05 g, 5.83 mmol) in THF (25 mL) was cooled to 0° C., and then treated with the dropwise addition of 2.0 M borane-methylsulfide complex in THF (14.57 mL, 29.1 mmol) at a rate which did not allow the temperature to exceed 5° C. The mixture was stirred at 0° C. for 15 minutes, and then allowed to warm to room temperature where it stirred for 4 hours. After this time, the reaction was cooled to 0° C. and then quenched with the addition of small pieces of ice, causing vigorous gas evolution. When gas evolution had ceased, the mixture was diluted with brine and extracted 3× with ethyl acetate. The combined organic phases were washed 3× with diluted bleach to remove residual methyl sulfide, 3× with saturated sodium carbonate to remove any unreacted acid, 1× with water, 1× with brine, dried over sodium sulfate and then concentrated in vacuo to yield the methyl 3-(hydroxymethyl)benzoate (845 mg, 5.09 mmol, 87% yield) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
14.57 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 3-(hydroxymethyl)benzoate
Methyl 3-(hydroxymethyl)benzoate
Methyl 3-(hydroxymethyl)benzoate
Methyl 3-(hydroxymethyl)benzoate
Methyl 3-(hydroxymethyl)benzoate
Methyl 3-(hydroxymethyl)benzoate

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